molecular formula C11H15N B2476927 2,2-dimethyl-2,3-dihydro-1H-inden-5-amine CAS No. 2138172-74-2

2,2-dimethyl-2,3-dihydro-1H-inden-5-amine

Cat. No.: B2476927
CAS No.: 2138172-74-2
M. Wt: 161.248
InChI Key: RXOSLJXBBAURME-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydro-1H-inden-5-amine ( 2138172-74-2) is an organic compound with the molecular formula C11H15N and a molecular weight of 161.24 g/mol . This amine is built around the 2,3-dihydro-1H-indene scaffold, a bicyclic structure consisting of a benzene ring fused to a five-membered aliphatic ring, which provides a degree of rigidity to the molecule and can influence how it interacts with biological targets . The core indanamine structure is recognized in medicinal chemistry as a "privileged scaffold," meaning it is a molecular framework commonly found in compounds with activity against multiple biological targets . This makes it a valuable building block in organic and medicinal chemistry research for the design and synthesis of novel bioactive molecules. While the specific biological profile of this exact compound is not fully detailed in the literature, research into closely related 2-aminoindane derivatives has shown that this class of compounds can exhibit significant activity on the central nervous system, often interacting with monoamine transporters . Furthermore, recent scientific investigations have explored similar 2-amino-2,3-dihydro-1H-indene-based structures as key components in the development of new selective kinase inhibitors, highlighting the ongoing research interest in this chemical space . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,2-dimethyl-1,3-dihydroinden-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(2)6-8-3-4-10(12)5-9(8)7-11/h3-5H,6-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOSLJXBBAURME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1)C=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Detailed ¹H NMR Spectral Analysis

A proton (¹H) NMR spectrum of 2,2-dimethyl-2,3-dihydro-1H-inden-5-amine would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (δ 6.5-7.5 ppm). The specific chemical shifts and splitting patterns would depend on their position relative to the amine group and the fused aliphatic ring. The protons of the two methylene (B1212753) groups (at C1 and C3) would likely appear as singlets or complex multiplets in the aliphatic region (δ 2.0-3.0 ppm). The six protons of the gem-dimethyl group at the C2 position would be expected to produce a sharp singlet further upfield (δ 1.0-1.5 ppm) due to their equivalence. The protons of the primary amine (-NH₂) would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 6.5 - 7.5 Multiplet/Singlets
Aliphatic CH₂ (C1) 2.5 - 3.0 Singlet/Multiplet
Aliphatic CH₂ (C3) 2.5 - 3.0 Singlet/Multiplet
Amine NH₂ Variable Broad Singlet

Comprehensive ¹³C NMR Spectral Analysis

The carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be anticipated for each unique carbon atom. The aromatic carbons would resonate in the downfield region (δ 110-150 ppm), with the carbon attached to the amine group (C5) and the quaternary carbons of the fused ring system showing characteristic shifts. The quaternary carbon of the gem-dimethyl group (C2) would appear in the aliphatic region, as would the carbons of the methyl groups themselves and the methylene carbons (C1 and C3).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Aromatic C-NH₂ (C5) 140 - 150
Aromatic CH 110 - 130
Aromatic Quaternary C 130 - 150
Aliphatic CH₂ (C1, C3) 30 - 50
Aliphatic Quaternary C (C2) 30 - 50

Mass Spectrometry (MS) Applications in Compound Verification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for such a molecule could include the loss of a methyl group or cleavage of the aliphatic ring, leading to characteristic fragment ions.

Vibrational Spectroscopy for Functional Group and Structural Confirmation (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching bands would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ range.

Table 3: Predicted FT-IR/FT-Raman Vibrational Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600

Quantum Chemical Calculations for Electronic and Structural Insight

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for gaining insight into the electronic structure and properties of molecules. These computational methods can predict molecular geometries, spectroscopic properties, and reactivity indices.

Density Functional Theory (DFT) Studies (e.g., HOMO-LUMO Energy Analysis, Fukui Functions)

DFT calculations could be employed to optimize the geometry of this compound and to calculate various electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals that provide information about the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity. For an amine-substituted aromatic compound, the HOMO is often localized on the aromatic ring and the nitrogen atom, while the LUMO is typically distributed over the aromatic system.

Fukui functions are another set of reactivity descriptors derived from DFT that can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack on a molecule. This analysis would help in understanding the regioselectivity of chemical reactions involving this compound.

Table 4: List of Compounds Mentioned

Compound Name

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Reactivity

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study molecular wavefunctions, translating them into the familiar language of Lewis structures, such as localized bonds, lone pairs, and atomic orbitals. uni-muenchen.deq-chem.com This approach provides a quantitative basis for understanding chemical bonding, molecular stability, and reactivity by examining the interactions between these localized orbitals. The analysis focuses on charge transfer and hyperconjugative interactions between filled "donor" orbitals and empty "acceptor" orbitals. materialsciencejournal.orgacadpubl.eu

The stability endowed by these interactions is quantified using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. wisc.edu A higher E(2) value signifies a more significant interaction, indicating greater electron delocalization and increased stability for the molecular system. materialsciencejournal.orgacadpubl.eu

For a molecule like this compound, NBO analysis would provide critical insights into its electronic structure. Key areas of investigation would include:

Aromatic Ring Interactions: The π-orbitals of the benzene ring can act as donors, interacting with adjacent anti-bonding orbitals. Conversely, the π* anti-bonding orbitals of the ring can act as acceptors. These π-system interactions are crucial for understanding the aromatic character and reactivity of the compound.

Influence of Dimethyl Substitution: The gem-dimethyl group at the C2 position influences the local electronic environment. NBO analysis can reveal the hyperconjugative effects of the C-H and C-C bonds of the methyl groups on the cyclopentane (B165970) ring's stability.

The data derived from such an analysis allows researchers to pinpoint the most significant electronic interactions that govern the molecule's stability and predict its reactive sites.

Table 1: Illustrative NBO Analysis Results for Key Interactions This table presents hypothetical yet representative data for this compound to illustrate typical findings from an NBO analysis.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (1) Nσ* (C-C)3.85Lone Pair -> Anti-bond
π (C=C)π* (C=C)19.70Pi-bond -> Pi Anti-bond
σ (C-H)σ* (C-C)2.50Sigma-bond -> Sigma Anti-bond
σ (C-C)σ* (C-N)1.95Sigma-bond -> Sigma Anti-bond

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are indispensable computational tools for exploring the three-dimensional structure and dynamic behavior of molecules over time. ajchem-a.comresearchgate.net MD simulations, in particular, provide an atomic-level understanding of molecular motion, conformational changes, and the intricate network of intermolecular interactions that dictate a substance's physical and biological properties. ajchem-a.comnih.gov

Conformational Analysis: The structure of this compound is characterized by a fused bicyclic system. While the benzene ring is planar, the attached five-membered dihydro-cyclopentane ring is not. It can adopt various puckered conformations. Molecular modeling would be employed to:

Identify the lowest-energy conformers of the molecule.

Determine the rotational barriers around key single bonds, such as the C-N bond of the amine group.

Understanding the preferred conformation is crucial as it dictates how the molecule presents itself for intermolecular interactions.

Intermolecular Interactions: MD simulations can effectively model how this compound interacts with itself in a condensed phase or with other molecules, such as solvents or biological receptors. researchgate.net The primary amine group is a strong hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. mdpi.com The aromatic ring provides a large, relatively nonpolar surface capable of engaging in hydrophobic and π-π stacking interactions.

Simulations would reveal the strength, geometry, and lifetime of these interactions. For instance, in a biological context, MD could simulate the binding of the molecule to a protein target, identifying the key amino acid residues involved and the nature of the binding forces (e.g., hydrogen bonds, salt bridges, hydrophobic contacts), which is essential for rational drug design. ajchem-a.com

Table 2: Potential Intermolecular Interactions for this compound

Interaction TypeDonor/Group 1Acceptor/Group 2Typical Distance (Å)
Hydrogen BondAmine (N-H)Oxygen/Nitrogen Atom1.8 - 2.5
π-π StackingAromatic RingAromatic Ring3.4 - 3.8
HydrophobicAlkyl GroupsNonpolar Group3.0 - 4.0
C-H···πMethyl/Methylene (C-H)Aromatic Ring2.5 - 2.9

Structure Activity Relationship Sar Studies and Rational Design of Derivatives

Elucidation of Key Structural Features Dictating Biological Activity for Indane Amine Scaffolds

The indane amine scaffold, a core component of 2,2-dimethyl-2,3-dihydro-1H-inden-5-amine, represents a privileged structure in medicinal chemistry. Its biological activity is dictated by a combination of key structural features inherent to its fused bicyclic system. The scaffold consists of a benzene (B151609) ring fused to a five-membered cyclopentane (B165970) ring, which imparts a rigid conformation compared to more flexible acyclic analogues. This rigidity can be advantageous for binding to specific biological targets by reducing the entropic penalty upon binding.

The primary amine group at the 5-position of the indane ring is a critical determinant of its biological profile. The nitrogen atom's lone pair of electrons allows it to act as a hydrogen bond acceptor, while the N-H protons can serve as hydrogen bond donors. nih.gov Furthermore, under physiological conditions, this amine group is typically protonated, forming a positively charged ammonium (B1175870) ion. This charge can facilitate crucial ionic interactions with negatively charged residues, such as aspartate or glutamate, within the binding sites of target proteins.

Systematic Functionalization and Substituent Effects on the Indane Amine System

Systematic modification of the primary amine group is a common strategy to modulate the pharmacological properties of the indane amine scaffold. These modifications can alter the compound's basicity, hydrogen bonding capacity, lipophilicity, and steric profile, thereby fine-tuning its interaction with biological targets. illinois.edu

N-alkylation: The introduction of alkyl groups to the amine nitrogen can have significant effects. nih.gov Mono- or di-alkylation can increase steric hindrance and lipophilicity while reducing the number of available N-H hydrogen bond donors. This can be a crucial factor in optimizing binding affinity and selectivity. The direct N-alkylation of amines with alcohols represents an atom-economical approach to generating such derivatives. nih.gov

Amide Formation: Converting the amine to an amide by reacting it with carboxylic acids or their derivatives introduces a planar, resonance-stabilized group. researchgate.net Amides are excellent hydrogen bond acceptors (via the carbonyl oxygen) and donors (via the N-H proton). This transformation removes the basicity of the nitrogen atom, which can be beneficial for altering pharmacokinetic properties or avoiding interactions with certain off-target receptors. The discovery and optimization of various kinase inhibitors have successfully utilized amide linkages to explore SAR. nih.gov

Urea (B33335)/Thiourea (B124793) Linkages: Formation of urea or thiourea derivatives introduces a rigid planar unit with multiple hydrogen bond donors and acceptors. These functional groups are often used to create specific interactions with protein backbones or key residues in an active site.

The following table summarizes the effects of these modifications:

ModificationKey Structural ChangeImpact on Physicochemical PropertiesPotential Effect on Biological Activity
N-Alkylation R-NH₂ → R-NHR' or R-NR'R''Decreases basicity; Increases lipophilicity and steric bulk; Reduces H-bond donor capacity. nih.govModulates binding affinity and selectivity; Alters metabolic stability.
Amide Formation R-NH₂ → R-NHC(=O)R'Removes basicity; Introduces H-bond donor (N-H) and acceptor (C=O); Increases polarity. researchgate.netChanges interaction profile from ionic to H-bonding; Can improve target specificity. nih.gov
Urea/Thiourea R-NH₂ → R-NHC(=X)NHR' (X=O, S)Introduces a planar, rigid H-bonding system; Removes basicity.Can provide specific, strong interactions with target proteins; Often used in enzyme inhibitors.

Substitutions on the aromatic and cyclopentane rings provide another avenue for optimizing the biological activity of the this compound scaffold.

Aromatic Ring Substitutions: The electronic properties of the benzene ring can be modulated by adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). fiveable.me EDGs (e.g., -OCH₃, -CH₃) increase the electron density of the aromatic ring, potentially enhancing π-π interactions. lumenlearning.com EWGs (e.g., -Cl, -CF₃, -NO₂) decrease the ring's electron density and can introduce new points for polar interactions or hydrogen bonding. libretexts.orglibretexts.org The position of these substituents is also critical, as it dictates the spatial arrangement of these interactions within a binding pocket. For example, a substituent ortho to the point of fusion with the cyclopentane ring will have a different steric and electronic influence than one at the 4- or 7-position. lumenlearning.com

Cyclopentane Ring Substitutions: While the parent compound has a gem-dimethyl group at the C2 position, modifications here can influence the molecule's conformation and lipophilicity. Replacing the methyl groups with other alkyl groups or incorporating them into a spirocyclic system could further refine the shape of the molecule to better fit a target's binding site. Introducing polar functional groups, such as a hydroxyl group, on the cyclopentane ring could create new hydrogen bonding opportunities.

The table below outlines the potential effects of these substitutions:

Ring PositionSubstituent TypePotential Effect on PropertiesRationale for Biological Activity Modulation
Aromatic Ring Electron-Donating Group (EDG)Increases electron density of the π-system. fiveable.meMay enhance π-π stacking interactions with aromatic residues in the target protein.
Aromatic Ring Electron-Withdrawing Group (EWG)Decreases electron density; Can add polar contacts. libretexts.orglibretexts.orgCan introduce new hydrogen bonds or dipole interactions; Alters overall electronic character.
Cyclopentane Ring Altering Alkyl GroupsModifies steric bulk and lipophilicity.Optimizes van der Waals contacts and hydrophobic interactions within the binding site.
Cyclopentane Ring Introducing Polar Groups (e.g., -OH)Increases polarity; Adds H-bonding capability.Can form specific hydrogen bonds with the target to increase binding affinity.

While this compound itself is achiral, the introduction of substituents on the cyclopentane ring (at positions 1 or 3) or on a side chain attached to the amine can create stereocenters. Biological systems, such as enzymes and receptors, are chiral environments, and they often exhibit stereoselectivity, meaning that one enantiomer of a chiral drug may have significantly higher activity or a different biological profile than the other. acs.org

The spatial arrangement of functional groups is paramount for effective molecular recognition. illinois.edu A chiral derivative of the indane amine scaffold would present its key interacting groups (the amine, aromatic ring, and other substituents) in a specific three-dimensional orientation. One enantiomer might fit perfectly into a binding pocket, allowing for optimal interactions, while the other enantiomer may fit poorly or not at all due to steric clashes. A comprehensive SAR study, therefore, requires the synthesis and biological evaluation of individual enantiomers to understand the stereochemical requirements for activity. nih.gov This understanding is crucial for designing more potent and selective therapeutic agents.

Mechanistic Investigations of Molecular Interactions and Biological Activities in Vitro

Research on Enzyme Inhibition Mechanisms (e.g., Monoamine Oxidase B (MAO-B) inhibition, Discoidin Domain Receptor 1 (DDR1) inhibition)

While direct enzyme inhibition studies for 2,2-dimethyl-2,3-dihydro-1H-inden-5-amine are not present in the reviewed literature, extensive research into related indane and indene (B144670) structures reveals significant activity against key enzymes like Discoidin Domain Receptor 1 (DDR1) and Monoamine Oxidase B (MAO-B).

Discoidin Domain Receptor 1 (DDR1) Inhibition: DDR1, a receptor tyrosine kinase that binds to collagen, is implicated in various cancers. A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed as selective DDR1 inhibitors. americanelements.com These compounds demonstrated potent inhibition of DDR1 kinase activity. For instance, compound 7f from this series was shown to bind to DDR1 with a dissociation constant (Kd) of 5.9 nM and inhibit its kinase activity with an IC₅₀ value of 14.9 nM. Another analog, 7c , potently inhibited DDR1 with an IC₅₀ of 5.6 nM. The development of these inhibitors showcases the potential of the 2,3-dihydro-1H-indene scaffold as a basis for potent and selective enzyme inhibitors.

Monoamine Oxidase B (MAO-B) Inhibition: The inhibition of MAO-B is a validated strategy for treating Parkinson's disease. Research into 2,3-dihydro-1H-inden-1-amine derivatives has identified several potent and selective MAO-B inhibitors. Notably, compounds designated as L4 (IC₅₀ = 0.11 μM), L8 (IC₅₀ = 0.18 μM), and L16 (IC₅₀ = 0.27 μM) showed MAO-B inhibitory activity comparable to the established drug Selegiline. These findings highlight the suitability of the indane amine core for interacting with the active site of MAO-B.

Table 1: Enzyme Inhibition Data for Indane/Indene Analogs
Compound ClassTarget EnzymeKey CompoundInhibition Metric (IC₅₀)Binding Affinity (Kd)
2-amino-2,3-dihydro-1H-indene-5-carboxamidesDDR17f14.9 nM5.9 nM
2-amino-2,3-dihydro-1H-indene-5-carboxamidesDDR17c5.6 nMNot Reported
2,3-dihydro-1H-inden-1-amine derivativesMAO-BL40.11 µMNot Reported
2,3-dihydro-1H-inden-1-amine derivativesMAO-BL160.27 µMNot Reported

Studies of Receptor Modulation and Ligand-Receptor Binding (e.g., Neurotransmitter Receptors like Serotonin Receptors, Retinoic Acid Receptor α (RARα))

Direct studies on the receptor binding profile of this compound are unavailable. However, research on related indene structures has demonstrated their capacity to modulate nuclear receptors, specifically the Retinoic Acid Receptor α (RARα).

Retinoic Acid Receptor α (RARα) Agonism: RARα is a crucial drug target in cancer therapy due to its role in cellular differentiation and apoptosis. A series of novel indene-derived compounds have been synthesized and identified as RARα agonists. These compounds exhibited moderate binding activity to RARα. One particular derivative, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid (36d) , showed a notable ability to induce the differentiation of NB4 leukemia cells, with 68.88% differentiation at a concentration of 5 μM. This demonstrates that the indene skeleton can serve as a promising framework for the development of novel RARα agonists.

Investigation of Intracellular Signaling Pathway Modulation (e.g., Hypoxia-Inducible Factor (HIF) Pathways, Epithelial-Mesenchymal Transition)

There is no specific information detailing the modulation of intracellular signaling pathways by this compound. However, studies on related DDR1 inhibitors with an indene core have shown downstream effects on pathways like the Epithelial-Mesenchymal Transition (EMT).

Epithelial-Mesenchymal Transition (EMT) Modulation: The EMT is a cellular process implicated in cancer progression and metastasis. The potent DDR1 inhibitor 7f , a 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivative, was found to potently inhibit collagen-induced DDR1 signaling and the subsequent cadherin switching event characteristic of EMT. This finding suggests that compounds based on the indene amine scaffold can modulate critical signaling pathways involved in cancer cell invasion and migration through the inhibition of upstream receptors like DDR1.

Elucidation of Molecular Mechanisms in Antiproliferative Research (e.g., inhibition of specific cellular processes)

While antiproliferative studies specifically involving this compound have not been reported, the biological activities of its structural analogs are directly linked to antiproliferative mechanisms.

The DDR1-inhibiting 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivative 7f dose-dependently suppressed the colony formation of pancreatic cancer cells in vitro. This antiproliferative effect is a direct consequence of inhibiting DDR1 signaling, which is involved in cancer cell proliferation, adhesion, migration, and invasion.

Similarly, the indene-derived RARα agonists also demonstrated potent antiproliferative activity. The mechanism here involves the activation of RARα, which plays a pivotal role in controlling cellular differentiation and apoptosis, thereby halting the uncontrolled proliferation of cancer cells.

Comparative Mechanistic Studies with Structurally Related Indane and Indene Amine Scaffolds

Comparative analysis of structurally related compounds reveals how modifications to the indane and indene amine scaffold influence their biological targets and potency.

The core 2,3-dihydro-1H-indene structure is a versatile scaffold that has been successfully adapted to target different biological molecules. The position of the amine group and substitutions on the indane ring are critical for determining target specificity and activity.

For DDR1 Inhibition : The most effective inhibitors feature a 2-amino-2,3-dihydro-1H-indene core with a carboxamide group at the 5-position. Structure-activity relationship (SAR) studies showed that substitutions on this carboxamide moiety are crucial for potency and selectivity. For example, replacing a hydrogen with a methyl group at a specific position (compound 7e) resulted in a 129-fold loss in potency, likely due to steric hindrance.

For MAO-B Inhibition : Potent inhibitors in this class are based on a 2,3-dihydro-1H-inden-1-amine scaffold. The amine at the 1-position appears critical for interaction with the MAO-B active site. The SAR for these compounds is detailed in the research, indicating that different substitutions on the amine and the aromatic ring modulate inhibitory activity and selectivity over MAO-A.

For RARα Agonism : These agonists utilize a 2,3-dihydro-1H-inden-5-amine backbone, where the amine is part of a larger carbamoyl-benzoic acid structure. This extended structure is designed to mimic the natural ligand, all-trans-retinoic acid (ATRA), while the indene core provides improved chemical stability.

These examples demonstrate the chemical tractability of the indane/indene amine scaffold. Minor structural modifications, such as the position of the amine group (position 1 vs. 2 vs. 5) and the nature of substituents on the ring and the amine, lead to vastly different pharmacological profiles, enabling the targeting of enzymes like DDR1 and MAO-B, as well as nuclear receptors like RARα.

Applications As Research Intermediates and Chiral Building Blocks in Organic Synthesis

Role in the Synthesis of Complex Organic Molecules

The primary application of 2,2-dimethyl-2,3-dihydro-1H-inden-5-amine in the synthesis of complex organic molecules is rooted in its use as a core fragment that can be methodically expanded. In modern synthetic strategies, particularly those geared towards discovering biologically active compounds, small and rigid molecular frameworks are highly sought after. This compound provides a robust starting point, where the amine functional group serves as a key handle for introducing new chemical moieties and building molecular complexity.

This elaboration is central to methodologies like fragment-based drug discovery, where a small, weakly binding molecule—a "fragment"—is grown into a larger, more potent ligand. nih.govrsc.org The synthesis of these more complex molecules involves bespoke functionalization along specific directions, often referred to as "growth vectors," extending from the fragment core to better complement the three-dimensional structure of a target protein. nih.govrsc.org The indane amine scaffold is well-suited for this approach, allowing chemists to systematically explore the chemical space around the core structure to achieve desired properties and biological activity.

Precursor for Advanced Heterocyclic Systems

Extensive research did not yield specific examples of this compound being used as a direct precursor for the synthesis of spiro-dihydrobenzofuran, oxepine, or pyran derivatives. The available literature primarily focuses on its application in the context of fragment-based drug design rather than its conversion into these specific advanced heterocyclic systems. General methods for synthesizing heterocycles often rely on different classes of starting materials, such as enaminones or aminoazoles, to construct the desired ring systems. frontiersin.orgscirp.orgnih.gov

Utility in Fragment-Based Drug Discovery and Scaffold Hopping Strategies

The most significant and well-documented application of the this compound scaffold is in fragment-based drug discovery (FBDD) and related scaffold hopping strategies. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds in the drug discovery process. youtube.com It begins with the screening of libraries of small, low-molecular-weight molecules known as "fragments" (typically <300 Da) to identify those that bind weakly but efficiently to a biological target. mdpi.comnih.gov Once a fragment hit is identified, it serves as a starting point for optimization into a more potent and selective lead compound through chemical elaboration. nih.govrsc.org The this compound core is an exemplary fragment due to its conformational rigidity, defined three-dimensional shape, and low molecular weight, which are desirable characteristics for inclusion in fragment libraries. nih.gov

Key Principles of Fragment-Based Drug Discovery (FBDD)
Starting Point
Binding Affinity
Ligand Efficiency
Optimization
Structural Guidance

Scaffold Hopping is a medicinal chemistry strategy used to discover structurally novel compounds by modifying the central core structure (the scaffold) of a known active molecule while retaining its biological activity. nih.gov This technique is valuable for generating new intellectual property, improving physicochemical or pharmacokinetic properties, and overcoming toxicity issues associated with an existing chemical series. The 2,2-dimethyl-dihydroindene moiety can serve as a novel scaffold, either as a replacement for an existing one or as the foundation from which chemists can "hop" to other related or entirely new core structures. nih.govunipa.it This allows researchers to explore new areas of chemical space while preserving the key pharmacophoric features required for interaction with the biological target. nih.gov

Common Scaffold Hopping Strategies
Heteroatom Replacement
Ring Opening/Closure
Peptidomimetics
Topology- or Shape-Based Hopping

The utility of the this compound scaffold in these strategies lies in its ability to present key functional groups in a well-defined spatial orientation, providing a solid anchor point for further synthetic modifications aimed at discovering next-generation therapeutic agents.

Future Research Directions and Unexplored Avenues for 2,2 Dimethyl 2,3 Dihydro 1h Inden 5 Amine Research

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The synthesis of indane derivatives often involves classical methods like Friedel-Crafts-type, Michael-type, and Heck-type cyclization reactions. mdpi.comresearchgate.net While effective, these routes can sometimes lack efficiency and may not align with modern principles of green chemistry. Future research should prioritize the development of novel, more efficient, and sustainable synthetic pathways to 2,2-dimethyl-2,3-dihydro-1H-inden-5-amine.

Key areas for exploration include:

Catalytic Systems: Investigating novel metal-based or organocatalytic systems to improve reaction yields, reduce reaction times, and lower catalyst loading. nih.gov Iron-based metalloradical catalysis, for instance, represents a sustainable alternative to noble metals for certain transformations. acs.org

Green Chemistry Principles: The implementation of sustainable practices is crucial. This includes using eco-friendly solvents, reducing the number of synthetic steps (e.g., through one-pot reactions), and designing processes that generate less waste. rsc.org The development of protocols that utilize reusable catalysts would also enhance the sustainability of the synthesis. rsc.org

Flow Chemistry: The application of continuous flow technology could offer significant advantages over traditional batch processing, including improved safety, better reaction control, higher yields, and easier scalability.

Table 1: Comparison of Hypothetical Synthetic Route Strategies

Feature Conventional Route (e.g., Multi-step Friedel-Crafts) Proposed Sustainable Route
Catalyst Stoichiometric Lewis acids (e.g., AlCl₃) Reusable heterogeneous catalyst (e.g., zeolites, ZnO nanocrystals) rsc.org
Solvents Halogenated solvents Greener alternatives (e.g., water, ethanol, ionic liquids)
Energy Input High-temperature reflux Lower energy methods (e.g., sonochemistry, microwave-assisted synthesis) rsc.org
Atom Economy Moderate High (fewer steps, less waste)
Overall Yield Variable Potentially higher and more consistent
Scalability Challenging More amenable to large-scale production

Exploration of Undiscovered Biological Targets and Therapeutic Modalities in Preclinical Models

The structural motif of aminoindane is present in molecules with known neuroprotective and psychoactive properties. eburon-organics.comstrath.ac.uk However, the full biological activity profile of this compound is yet to be determined. A systematic exploration of its potential biological targets could reveal novel therapeutic applications.

Promising areas for investigation in preclinical animal models include:

Neuropsychiatric Disorders: Given the activity of other aminoindanes, this compound should be evaluated for its interaction with targets relevant to conditions like schizophrenia, depression, and Alzheimer's disease. strath.ac.uk This includes screening for activity as a modulator of AMPA receptors or as an agonist for Trace Amine-Associated Receptor 1 (TAAR1), a promising target for schizophrenia. strath.ac.uknih.govmdpi.com

Oncology: Certain indane derivatives have shown potential as anti-cancer agents. eburon-organics.comnih.gov For example, derivatives have been developed as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a deubiquitinase implicated in tumorigenesis. nih.gov Screening this compound against a panel of cancer-related targets, such as kinases (e.g., FGFR1, CDK9) and epigenetic modulators, is a logical next step. nih.govnih.govpensoft.net

Inflammatory Diseases: The rigid indane structure can serve as a scaffold for developing anti-inflammatory agents. eburon-organics.com Preclinical models of inflammatory conditions could be used to assess the compound's efficacy.

Table 2: Potential Biological Targets for Preclinical Investigation

Therapeutic Area Potential Target Rationale for Investigation Preclinical Model Example
Neuropsychiatry TAAR1 TAAR1 agonists show antipsychotic-like properties in preclinical models. nih.govmdpi.com Rodent models of psychosis (e.g., amphetamine-induced hyperlocomotion)
Oncology USP7 Indane scaffolds have been used to develop potent USP7 inhibitors for cancer therapy. nih.gov Human tumor xenograft models in immunocompromised mice. nih.gov
Oncology Kinases (e.g., CDK9, FGFR1) The indole (B1671886) scaffold, a related bicyclic structure, is common in kinase inhibitors. nih.govpensoft.net In vivo cancer models to assess tumor growth inhibition. nih.gov
Neurology AMPA Receptors Positive modulation of AMPA receptors is a strategy for treating cognitive deficits. strath.ac.uk Animal models of cognitive impairment (e.g., Morris water maze)

Advanced In Vitro Studies on Specific Cellular and Molecular Pathways

To complement preclinical studies, advanced in vitro models are essential for dissecting the specific cellular and molecular mechanisms of action. mdpi.com These studies can provide crucial data on the compound's potency, selectivity, and effects on cellular functions.

Future research should employ a battery of in vitro assays, such as:

Target Engagement Assays: Direct binding and functional assays to confirm interaction with identified biological targets.

Cellular Pathway Analysis: Utilizing techniques like Western blotting, qPCR, and reporter gene assays to determine how the compound affects specific signaling pathways downstream of its target. For instance, if the compound inhibits a kinase, studies should assess the phosphorylation status of its substrates. nih.gov

Phenotypic Screening: Using high-content imaging and other phenotypic assays to assess effects on cell health, morphology, proliferation, and apoptosis in relevant cell lines (e.g., cancer cell lines or primary neurons). nih.govnih.gov DNA flow cytometry can be used to analyze effects on the cell cycle. nih.gov

Omics Approaches: Employing transcriptomics, proteomics, or metabolomics to gain an unbiased, global view of the cellular response to compound treatment, which can help identify novel targets and mechanisms. Tools like Ingenuity Pathway Analysis can help interpret this complex data. qiagen.com

Table 3: Proposed Panel of In Vitro Assays

Assay Type Specific Technique Purpose Example Application
Biochemical Assay Kinase Inhibition Assay Quantify inhibitory activity against a specific kinase target. Determine IC₅₀ value against FGFR1. pensoft.net
Cell Proliferation MTT or CellTiter-Glo Assay Measure the effect on the viability of cancer cell lines. Assess cytotoxicity in MCF-7, HepG2, and A549 cell lines. nih.govnih.gov
Apoptosis Assay Annexin V/PI Staining Detect and quantify programmed cell death. Determine if the compound induces apoptosis in cancer cells. nih.gov
Cell Cycle Analysis Flow Cytometry Analyze the distribution of cells in different phases of the cell cycle. Identify cell cycle arrest at a specific phase (e.g., G2/M). nih.gov
Pathway Analysis Western Blot Measure changes in protein expression and phosphorylation levels in a target pathway. Confirm downstream target modulation (e.g., p53 levels after USP7 inhibition). nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-synthesize-test cycle. nih.govresearchgate.netwiley.com These computational tools can be leveraged to optimize the properties of this compound and to predict the activities of new analogs.

Key applications of AI/ML in future research include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to establish a mathematical relationship between the chemical structure of indane derivatives and their biological activity. nih.govmdpi.com These models can then predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis. mdpi.comfarmaciajournal.com

De Novo Drug Design: Using generative AI models to design novel indane derivatives with desired properties. researchgate.netmednexus.org These models can explore a vast chemical space to propose structures that are predicted to have high potency and selectivity for a specific biological target.

Virtual Screening and Target Prediction: Employing ML-based algorithms to screen large compound libraries for molecules similar to this compound or to predict its potential biological targets based on its structure. nih.govnih.gov This can help identify new therapeutic opportunities for the compound.

Table 4: Application of AI/ML in the Research Pipeline

AI/ML Technique Application Stage Objective Expected Outcome
Target Prediction Target Identification Predict potential biological targets based on chemical structure. A prioritized list of proteins for in vitro screening. nih.gov
QSAR Modeling Lead Optimization Predict the biological activity of new derivatives before synthesis. mdpi.com Focus synthetic efforts on compounds with the highest predicted potency.
Generative Models Compound Design Design novel molecules with optimized properties (e.g., potency, selectivity). mednexus.org A library of novel, synthetically feasible indane derivatives.
Predictive Modeling Preclinical Predict absorption, distribution, metabolism, and excretion (ADME) properties. Early identification of compounds with favorable pharmacokinetic profiles. farmaciajournal.com

Q & A

Q. What are the optimal synthetic routes for 2,2-dimethyl-2,3-dihydro-1H-inden-5-amine, and how can purity be maximized?

The synthesis typically involves indene derivatives as starting materials, with catalysts and controlled reaction temperatures (e.g., 80–120°C) to enhance yield and purity. A common approach includes alkylation or reductive amination steps. For example, microwave-assisted synthesis under solvent-free conditions with molybdate sulfuric acid (MSA) as a catalyst has achieved high yields (>85%) in short reaction times (10–15 min) . Purification via recrystallization or column chromatography (using silica gel and a hexane/ethyl acetate gradient) is recommended. Analytical techniques like HPLC or GC-MS should confirm purity (>98%) .

Q. How can the solubility and stability of this compound be characterized for experimental applications?

Solubility profiling in polar (water, ethanol) and nonpolar solvents (dichloromethane, hexane) is critical. Stability studies under varying pH (2–12) and temperatures (4–60°C) should be conducted using UV-Vis spectroscopy or NMR to detect decomposition. For example, notes that hydrochloride salts of similar indenamine derivatives exhibit improved aqueous solubility, suggesting salt formation as a stabilization strategy .

Q. What spectroscopic methods are most effective for structural elucidation?

  • NMR : ¹H and ¹³C NMR can confirm the indenyl backbone and amine group. Key signals include aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C aromatic) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., m/z 147.22 for C₁₀H₁₃N) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Docking studies (AutoDock Vina) and molecular dynamics simulations can model interactions with biological targets (e.g., serotonin receptors). Pharmacophore mapping using tools like Schrödinger’s Phase identifies critical binding features (amine group, aromatic π-system). highlights predictive databases like PISTACHIO and REAXYS for metabolic pathway analysis .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Use single-crystal X-ray diffraction with SHELXL for refinement. Discrepancies in bond lengths or angles may arise from disorder; applying restraints or testing alternative space groups (e.g., P2₁/c vs. P-1) can resolve issues. emphasizes iterative refinement cycles and validation via R-factor convergence (<5%) . ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen bonding networks .

Q. How can reaction conditions be optimized for catalytic applications (e.g., in heterocyclic synthesis)?

Design of Experiments (DoE) methodologies (e.g., Taguchi or Box-Behnken) can optimize parameters like catalyst loading (5–20 mol%), solvent (toluene vs. DMF), and temperature. demonstrates that MSA-catalyzed reactions under microwave irradiation reduce energy consumption while maintaining >90% yield . In situ FT-IR monitors intermediate formation to adjust reaction kinetics.

Q. What mechanistic insights explain the stereoselectivity in palladium-catalyzed cascades involving this compound?

Mechanistic studies (e.g., deuterium labeling or kinetic isotope effects) reveal that internal nucleophiles (e.g., amines) facilitate nucleopalladation, enabling cis-selective Michael additions. notes that Pd(0)/Pd(II) cycles drive regioselective hydration of alkynes, forming 2,3-dihydro-1H-inden-1-ones with >99% diastereoselectivity .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar compounds?

  • Meta-analysis : Compare IC₅₀ values across studies, accounting for assay variability (e.g., cell lines vs. in vivo models).
  • Structure-Activity Relationship (SAR) : Identify substituents (e.g., methyl vs. chloro groups) that modulate activity. suggests indenamine derivatives with electron-donating groups exhibit enhanced receptor binding .
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., 72-h MTT assays) to confirm reproducibility .

Q. How to reconcile conflicting spectral data in synthetic intermediates?

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., diastereotopic methyl groups).
  • X-ray Crystallography : Resolve tautomerism or polymorphism issues. For example, highlights indenamine hydrochloride salts with distinct crystal packing vs. freebase forms .

Methodological Resources

Tool/ResourceApplicationReference
SHELXLCrystallographic refinement
ORTEP-3Crystal structure visualization
PISTACHIO/REAXYSMetabolic pathway prediction
AutoDock VinaMolecular docking
Microwave reactorsGreen synthesis optimization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.